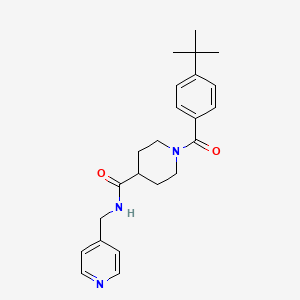

![molecular formula C12H10N4O B5512761 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5512761.png)

5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves regioselective procedures that allow for the efficient creation of these compounds. An example includes the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives through reactions involving 3,5-diamino-1,2,4-triazole and various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These methods demonstrate excellent yield and regioselectivity, although the yield may decrease when using different starting materials like ethyl 5-amino-1,2,4-triazole-3-carboxylate. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, integral to these compounds, is recognized for its potential in creating biologically active substances, highlighting the importance of these synthetic strategies (Massari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, has been elucidated through X-ray single crystal diffraction (XRD) and various spectroscopic techniques (1H NMR, 13C, and IR). These analyses provide detailed insights into the geometrical parameters and spectral data, contributing to a deeper understanding of the compound's molecular structure (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of triazolopyrimidinone derivatives showcases a range of reactions, including tandem aza-Wittig and annulation reactions. These reactions are instrumental in synthesizing various pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's versatility and potential for further chemical modifications (Luo et al., 2020).

Scientific Research Applications

Synthesis and Chemical Transformations

Formylation and Recyclization : The compound has been used in the formylation of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines under Vilsmeier–Haack conditions. This process yields various derivatives with potential chemical applications. The chemical structure of these compounds is confirmed by spectroscopic data and X-ray analysis (Lipson et al., 2012).

Synthesis in Supercritical Carbon Dioxide : It is synthesized as an intermediate product in the creation of antiviral drugs like Triazid®. The synthesis occurs through the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in supercritical carbon dioxide (Baklykov et al., 2019).

Synthesis of Pyrimidine Derivatives : It has been used to synthesize novel pyrimidine derivatives that show potential antimicrobial and anticancer activities. This demonstrates its role as a versatile intermediate in medicinal chemistry (Habib et al., 2003).

Biological Activities and Potential Therapeutic Uses

Antiviral Activities : Some derivatives have shown significant anti-HIV-1 and anti-HSV-1 activities, highlighting its potential in developing new non-nucleoside antiviral agents (Abdel-Hafez et al., 2002).

Antibacterial and Antifungal Properties : Various derivatives synthesized from this compound have shown antimicrobial and antifungal activities. This indicates its potential utility in developing new antibacterial and antifungal drugs (Komykhov et al., 2017).

Inhibitory Effect on Influenza Virus : Certain compounds based on this scaffold have demonstrated promising abilities to inhibit influenza virus RNA polymerase, suggesting its potential in anti-influenza therapies (Massari et al., 2017).

properties

IUPAC Name |

5-methyl-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-7-10(17)16-12(13-8)14-11(15-16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIWVMRTVDUFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5512759.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)